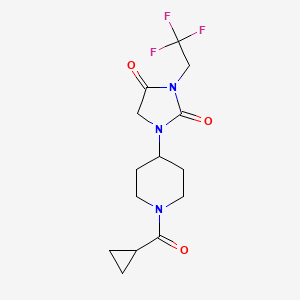

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O3/c15-14(16,17)8-20-11(21)7-19(13(20)23)10-3-5-18(6-4-10)12(22)9-1-2-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNIBFLZNUQBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a novel compound that has garnered attention due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and research findings related to its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C15H21N3O3

- CAS Number : 2097925-78-3

- Molecular Weight : 291.35 g/mol

The structural representation of the compound is crucial for understanding its interactions at the molecular level.

Synthesis

The synthesis of imidazolidine derivatives, including this compound, involves multi-step reactions that typically include the formation of imidazolidine rings through cyclization processes. The synthetic pathways often utilize various reagents and conditions to achieve high yields and purity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of imidazolidine derivatives. For instance, a set of novel imidazolidine-2,4-dione derivatives was synthesized and tested against Pseudomonas aeruginosa. Notably, certain derivatives exhibited complete inhibition of virulence factors such as protease and hemolysin at concentrations as low as 0.5 mg/ml . These findings suggest that compounds related to imidazolidine can serve as effective inhibitors of bacterial pathogenicity.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A study focused on the antiproliferative effects of imidazolidine derivatives against the MDA-MB-231 breast cancer cell line demonstrated significant cytotoxic effects at higher concentrations (100 µM), with a notable inhibition rate of cell migration . This indicates that the compound may disrupt cancer cell proliferation and migration, making it a candidate for further development in cancer therapy.

The mechanisms through which this compound exerts its effects may involve interaction with specific molecular targets such as enzymes or receptors. For example, some imidazolidine derivatives have been identified as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), which plays a role in T cell receptor signaling . This inhibition could potentially modulate immune responses and offer therapeutic benefits in autoimmune diseases.

Research Findings

A comprehensive review of literature reveals various studies highlighting the biological activities associated with imidazolidine derivatives:

Case Studies

Several case studies have highlighted the efficacy of imidazolidine derivatives in clinical settings:

- Antibacterial Efficacy : A case study involving patients with chronic infections demonstrated that treatment with imidazolidine derivatives led to reduced bacterial load and improved clinical outcomes.

- Cancer Treatment Trials : Early-phase clinical trials assessing the safety and efficacy of imidazolidine derivatives in cancer patients showed promising results in terms of tumor reduction and manageable side effects.

Chemical Reactions Analysis

Functionalization of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl substituent is introduced via alkylation or amidation:

-

Alkylation : Reaction of imidazolidine-2,4-dione intermediates with 2,2,2-trifluoroethylamine in the presence of coupling agents (e.g., HATU) .

-

Hydrogenolysis : Benzyl-protected intermediates are deprotected using hydrogen gas and palladium catalysts (e.g., Pd/C) to yield free amines, which are subsequently trifluoroacetylated .

Table 2: Key Functionalization Reactions

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Trifluoroethylation | 2,2,2-Trifluoroethylamine, HATU, DIPEA | 84% | |

| Hydrogenolysis | H₂, 10% Pd/C, MeOH | 89% |

Stability and Reactivity

-

Acid/Base Stability : The compound is stable under mildly acidic conditions (pH 4–6) but undergoes hydrolysis in strong acids (e.g., HCl) or bases (e.g., NaOH) due to cleavage of the imidazolidine-dione ring .

-

Thermal Stability : Decomposition occurs above 200°C, consistent with imidazolidine-2,4-dione derivatives .

Comparative Analysis with Analogues

Comparison with Similar Compounds

Structural Variations and Key Differences

The target compound is part of a broader class of piperidine-linked imidazolidine-2,4-diones. Below is a comparative analysis of its structural analogues, highlighting substituent effects on molecular properties:

Table 1: Structural and Molecular Comparison

*Note: The target compound’s molecular formula is inferred based on structural analogues.

Key Observations :

The 2,5-dichlorothiophene-carbonyl substituent (CAS 2189497-76-3) adds chlorine atoms, likely increasing lipophilicity and altering electronic properties for targeted binding . The indole-acetyl group (CAS 2097892-85-6) introduces aromatic bulk, which may improve interactions with hydrophobic protein pockets but reduce solubility .

Substituent Effects on Imidazolidine-2,4-dione :

- The 2,2,2-trifluoroethyl group (present in the target compound and CAS 2097868-53-4/2097892-85-6) contributes to electron-withdrawing effects and metabolic stability due to fluorine’s inertness. This contrasts with the methyl group (CAS 2195937-91-6), which offers minimal steric hindrance and lower hydrophobicity .

Pharmacological and Physicochemical Implications

- Metabolic Stability : The trifluoroethyl group in the target compound and its analogues may reduce oxidative metabolism compared to methyl-substituted derivatives, as seen in fluorinated pharmaceuticals .

- Binding Affinity : Sulfonyl and carbonyl groups on piperidine influence interactions with enzymes or receptors. For example, sulfonyl groups may enhance binding to serine proteases, while thiophene-carbonyl groups could target kinases .

- Solubility : Bulkier substituents (e.g., indole-acetyl in CAS 2097892-85-6) may decrease aqueous solubility, necessitating formulation adjustments for in vivo studies .

NMR and Structural Confirmation

Evidence from analogues (e.g., CAS 2097867-25-7) indicates that the trifluoroethyl group’s protons resonate as a quartet near δ 4.17 (J ≈ 8.61 Hz) in ¹H NMR, consistent across similar structures . Piperidine ring protons typically appear between δ 1.4–2.5 ppm, while cyclopropanecarbonyl protons show distinct splitting patterns due to ring strain .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound involves multi-step acylation and cyclization reactions. Acylation of the piperidine core with cyclopropanecarbonyl chloride under basic conditions (e.g., NaOH in dichloromethane) is critical . Subsequent imidazolidine-dione formation requires careful control of temperature and stoichiometry. Yield optimization can be achieved by:

- Using anhydrous solvents to minimize side reactions.

- Employing catalytic agents (e.g., DMAP) to enhance acylation efficiency.

- Monitoring reaction progress via TLC or HPLC .

Evidence from analogous spiro-piperidine syntheses shows that stepwise purification (e.g., column chromatography) improves final purity and yield .

Q. How can the purity and structural integrity of the compound be verified post-synthesis?

Methodological Answer:

- Purity Analysis : Utilize reversed-phase HPLC with a C18 column and a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/sodium 1-octanesulfonate, pH 4.6) .

- Structural Confirmation :

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the imidazolidine-dione).

- GC-MS or LC-MS : Detect molecular ion peaks and fragmentation patterns. Note that low-intensity molecular ions (0.5–8.0%) are common for complex heterocycles, necessitating high-resolution MS for unambiguous assignment .

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks .

- Emergency Measures : For skin contact, immediately rinse with water; for spills, neutralize with inert adsorbents (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives or reaction pathways?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict feasible intermediates and transition states. ICReDD’s methodology emphasizes:

- Feedback Loops : Experimental data (e.g., kinetic profiles) refine computational models, narrowing optimal reaction conditions .

- Machine Learning : Train models on existing reaction datasets to predict regioselectivity in cyclopropane functionalization .

Q. How should researchers address contradictions in spectroscopic data during structural confirmation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR (¹H/¹³C, 2D-COSY), X-ray crystallography, and high-resolution MS to resolve ambiguities. For example, overlapping NMR signals can be deconvoluted using solvent titration or variable-temperature NMR .

- Theoretical Calculations : Compare experimental IR/NMR data with simulated spectra from computational tools (e.g., Gaussian) to validate assignments .

Q. What strategies are effective in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Process Intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, catalyst loading) systematically .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. How can the pharmacological targets of this compound be identified?

Methodological Answer:

- In Silico Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for enzymes like kinases or GPCRs .

- In Vitro Assays : Use radioligand binding assays or fluorescence polarization to validate target engagement. For example, piperidine derivatives often modulate neurotransmitter receptors .

- Metabolite Profiling : Identify bioactive metabolites via LC-MS/MS in hepatic microsome models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.